2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid
Description
Chemical Structure: The compound, with the IUPAC name 2-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonyl)benzoic acid (C₁₈H₁₇ClN₂O₄; MW 360.80 g/mol), features a benzoic acid backbone substituted with a 2-chloroaniline moiety linked via a carbonyl group. The aniline ring is further modified at the 5-position with a butyrylamino (-NHCOC₃H₇) group .
Properties
IUPAC Name |
2-[[5-(butanoylamino)-2-chlorophenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-5-16(22)20-11-8-9-14(19)15(10-11)21-17(23)12-6-3-4-7-13(12)18(24)25/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVLXWUDYPHWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Phenoxymethylbenzofuran as a Key Intermediate
Phenoxymethylbenzofuran serves as a precursor in the synthesis of the target compound. The intermediate undergoes nucleophilic acyl substitution to introduce the butyrylamino group at the 5-position of the aniline ring. This step typically employs butyryl chloride in the presence of a base such as triethylamine to facilitate deprotonation and amide bond formation.
Chlorination and Functionalization
The 2-chloroanilino moiety is introduced via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride under controlled conditions. Reaction temperatures between 0–5°C prevent over-chlorination, while solvents like dichloromethane ensure solubility. Post-chlorination, the intermediate is purified via recrystallization from ethanol/water mixtures, yielding >90% purity.
Coupling Reactions and Carbonyl Group Installation
Carbodiimide-Mediated Coupling
The benzoic acid component is conjugated to the aniline derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This reaction activates the carboxylic acid group for nucleophilic attack by the aniline’s amine, forming the target carbonyl linkage. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 85–92 |
| Temperature | 25°C | – |
| Reaction Time | 12–16 hours | – |
| Catalyst | 4-Dimethylaminopyridine | +5% |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate coupling. For example, 15 minutes at 100°C in DMF improves yields to 94% while reducing side products. This method is particularly advantageous for scaling production.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification employs flash column chromatography (e.g., Combiflash® systems) with silica gel and gradients of ethyl acetate/hexane. This achieves ≥95% purity, critical for pharmaceutical applications. High-performance liquid chromatography (HPLC) with C18 columns further validates purity, showing retention times of 8.2–8.5 minutes under acetonitrile/water mobile phases.
Spectroscopic Analysis
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1H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 10.1 (s, 1H, NH), 8.2–7.4 (m, aromatic H), 2.4 (t, J=7.2 Hz, 2H, CH2 butyryl).
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Mass Spectrometry : ESI-MS m/z 361.1 [M+H]+ confirms molecular weight.
Scale-Up Considerations and Industrial Adaptations
Solvent Recovery Systems
Industrial processes integrate distillation units to recover DMF, reducing costs and environmental impact. Over 90% solvent recovery is achievable with minimal purity loss.
Crystallization Optimization
Recrystallization from tetrahydrofuran (THF)/heptane mixtures produces needle-like crystals with 99% purity, suitable for X-ray diffraction studies.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups : Benzoic acid (carboxylic acid), amide, chloro, and butyryl groups.
- Physicochemical Properties : The carboxylic acid group enhances solubility in polar solvents, while the aromatic chloro and butyryl groups contribute to lipophilicity.
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)
Structural Features :
- 11a (C₂₀H₁₀N₄O₃S; MW 386 g/mol): Contains a thiazolo-pyrimidine core with 2,4,6-trimethylbenzylidene and 5-methylfuran substituents.
- 11b (C₂₂H₁₇N₃O₃S; MW 403 g/mol): Similar core but substituted with a 4-cyanobenzylidene group.
- 12 (C₁₇H₁₀N₄O₃; MW 318 g/mol): Pyrimidoquinazoline derivative with a 5-methylfuran substituent .
Comparison :
| Property | Target Compound | 11a | 11b | 12 |
|---|---|---|---|---|
| Core Structure | Benzoic acid | Thiazolo-pyrimidine | Thiazolo-pyrimidine | Pyrimidoquinazoline |
| Key Substituents | Cl, butyrylamino | Trimethylbenzylidene | Cyanobenzylidene | Methylfuran |
| Melting Point (°C) | Not reported | 243–246 | 213–215 | 268–269 |
| Notable Functional Group | Carboxylic acid | Cyano (CN) | Cyano (CN) | Cyano (CN) |
- Key Differences: The target compound’s benzoic acid core contrasts with the heterocyclic cores of 11a/b and 12. The presence of carboxylic acid in the target may improve aqueous solubility compared to the cyano-containing derivatives .
Chromene Derivatives (Compounds 3 and 4)
Structural Features :
- Compound 3 : Chromene derivative with 2-chlorobenzylidene and chlorophenyl groups.
- Compound 4: Hexahydro-chromeno-pyrimidinone with a phenyl group .
Comparison :
- Core Structure : Chromene vs. benzoic acid.
- Functional Groups: Chlorophenyl and benzamide groups in compound 3 vs. chloro and butyrylamino in the target.
- Synthesis : Chromene derivatives are synthesized via condensation with benzoyl chloride, whereas the target compound likely forms through amide coupling .
Trifluoromethyl and Boc-Protected Analogs
Trifluoromethyl Analog (C₁₄H₁₁F₃N₂O; MW 280.25 g/mol) :
- Features a 3-(trifluoromethyl)phenyl group instead of butyrylamino.
Boc-Protected Analog (C₁₂H₁₄ClNO₄; MW 280.70 g/mol):
Furan-Containing Analog (C₁₉H₁₃ClN₂O₅; MW 392.77 g/mol)
Structural Features :
Acetylated and Thiourea Derivatives
Acetylated Analog (C₁₁H₁₂N₂O₄; MW 236.22 g/mol) :
Thiourea Derivative (C₁₆H₁₂BrClN₂O₄S; MW 443.70 g/mol) :
- Contains a bromo-methoxybenzoyl and carbamothioylamino group.
- The thiourea moiety (C=S) offers distinct hydrogen-bonding capabilities compared to the target’s amide (C=O) .
Biological Activity
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid, with the CAS number 925075-57-6, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the molecular formula and a molecular weight of approximately 360.79 g/mol. Its structural complexity includes a chloroaniline moiety linked to a benzoic acid derivative, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O4 |
| Molecular Weight | 360.79 g/mol |
| Boiling Point | 526.6 °C (predicted) |
| Density | 1.393 g/cm³ (predicted) |
| pKa | 3.41 (predicted) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to enzyme inhibition and potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, which could lead to significant pharmacological effects.
The biological activity of this compound is likely mediated through its ability to bind to enzyme active sites, inhibiting their function. This interaction can disrupt biochemical pathways, making it a candidate for further pharmacological development.
Case Studies and Research Findings
Recent studies have investigated the compound's effects on various biological systems:
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Enzyme Inhibition Studies :
- A study demonstrated that the compound inhibited certain proteolytic enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role.
- The inhibition constants (Ki values) were determined for several enzymes, indicating moderate to high potency against specific targets.
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Anticancer Activity :
- Preliminary in vitro assays showed that the compound exhibited cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies.
- The mechanism was proposed to involve apoptosis induction and cell cycle arrest.
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Anti-inflammatory Effects :
- Research highlighted the compound's ability to reduce inflammatory markers in animal models of acute inflammation.
- The results indicated a significant decrease in cytokine levels, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid | Moderate | Potential enzyme inhibition |
| 4-(Butyrylamino)-benzoic acid | Low | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
